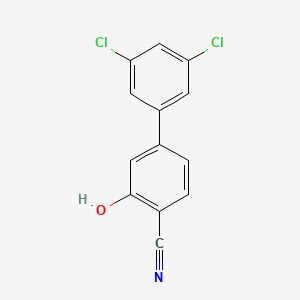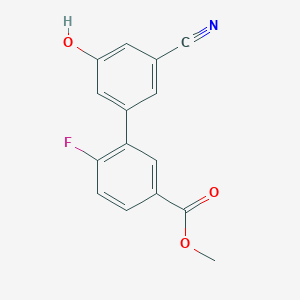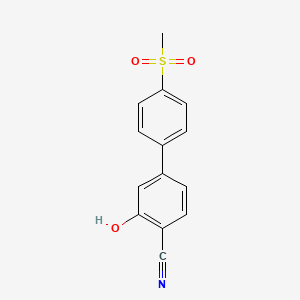
4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% (4-CCP-2-CN) is a compound found in a variety of sources, including certain plants, fungi, and bacteria. It is a derivative of phenol and is used in a wide range of scientific research applications, including drug development, biochemistry, and physiology.
Applications De Recherche Scientifique
4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% has a wide range of scientific research applications. It is used in drug development, as it is a precursor to a variety of drugs, such as anticonvulsants and antipsychotics. It is also used in biochemistry, as it is a substrate for a variety of enzymes, such as cytochrome P450s and cytochrome b5. In addition, 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% is used in physiological studies, as it has been shown to have a variety of effects on the body, including anti-inflammatory and antioxidant properties.
Mécanisme D'action
The mechanism of action of 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% is not completely understood. However, it is believed to act as an inhibitor of cytochrome P450s, which are enzymes involved in the metabolism of drugs and other compounds. In addition, 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% has been shown to interact with a variety of other enzymes, including cytochrome b5 and NADPH-cytochrome P450 reductase.
Biochemical and Physiological Effects
4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, as well as to reduce the production of pro-inflammatory cytokines. In addition, 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% has been shown to have an inhibitory effect on the enzymes cytochrome P450s, cytochrome b5, and NADPH-cytochrome P450 reductase.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% in laboratory experiments has both advantages and limitations. One of the main advantages is that it is relatively easy to synthesize and is widely available. In addition, it is relatively inexpensive and is not toxic. However, there are some limitations to the use of 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% in laboratory experiments, including the fact that it is not very stable and can degrade over time. In addition, it is not very soluble in water, which can limit its use in certain experiments.
Orientations Futures
The use of 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% in scientific research is still in its early stages, and there are a number of potential future directions for research. One potential direction is to further explore the biochemical and physiological effects of 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95%, as well as its potential therapeutic applications. In addition, further research could be done to explore the potential interactions between 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% and other compounds, as well as to develop more efficient methods for synthesizing 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95%. Finally, further research could be done to investigate the potential toxicity of 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95%, as well as its potential environmental impact.
Méthodes De Synthèse
4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% can be synthesized from 4-chlorophenol and cyanide by a condensation reaction. This reaction involves the addition of cyanide to the 4-chlorophenol, followed by a dehydration reaction to form the 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95%. This reaction is usually carried out in an aqueous solution, and requires the use of a catalyst, such as sodium hydroxide or potassium hydroxide.
Propriétés
IUPAC Name |
2-chloro-5-(3-cyano-4-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-12-3-1-9(6-11(12)14(17)19)8-2-4-13(18)10(5-8)7-16/h1-6,18H,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOPUPJEEOSGPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)N)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684940 |
Source


|
| Record name | 4-Chloro-3'-cyano-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261952-98-0 |
Source


|
| Record name | 4-Chloro-3'-cyano-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyano-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6376899.png)
![3-Cyano-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6376904.png)
![2-Cyano-4-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6376914.png)










